3-Aminoisoquinoline-1-carboxylic acid

Description

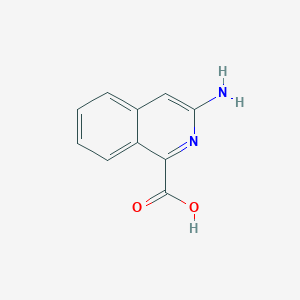

Structure

3D Structure

Properties

IUPAC Name |

3-aminoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZMMMGBDNDJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be used to synthesize quinoline derivatives . This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Aminoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives, while reduction may produce aminoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Aminoisoquinoline-1-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential in treating several diseases, including cancer and inflammatory disorders.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. For instance, compounds synthesized from this precursor have shown efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth. One study highlighted the ability of a derivative to inhibit the RAF1 kinase, which is implicated in melanoma proliferation, demonstrating an IC50 value of 0.96 µM .

Anti-Inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A series of isoquinoline derivatives demonstrated significant inhibition of pro-inflammatory mediators such as IL-6 and TNF-α in LPS-treated BV2 cells, with IC50 values ranging from 20 to 40 µM . These findings suggest that this compound derivatives could be developed into therapeutic agents for treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound is relatively straightforward, allowing for the generation of various derivatives with modified biological activities. The synthetic routes often involve bromination and carbonyl insertion reactions that yield high yields and purities suitable for pharmaceutical applications .

Synthetic Methodologies

Recent advancements in synthetic methodologies have made it easier to produce 3-aminoisoquinoline derivatives efficiently. For example, a method involving the reaction of 3-aminoquinoline with bromine followed by carbonyl insertion has been optimized for higher yields and easier scalability .

Case Studies and Research Findings

Several case studies illustrate the compound's applications in drug discovery:

Inhibitory Effects on Kinases

A study focused on a series of quinolinylaminoisoquinoline bioisosteres demonstrated that specific modifications to the structure can enhance selectivity towards oncogenic kinases, particularly RAF1, which is critical in melanoma treatment . This highlights the potential for developing targeted therapies using this compound as a scaffold.

Anti-Migratory Effects

Another research effort assessed the anti-migratory activities of isoquinoline derivatives in inflammatory contexts, revealing that certain compounds significantly reduced cell migration induced by inflammatory stimuli . This characteristic is vital for developing treatments aimed at preventing metastasis in cancer patients.

Mechanism of Action

The mechanism of action of 3-Aminoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-aminoisoquinoline-1-carboxylic acid with analogous isoquinoline derivatives, emphasizing structural variations, synthetic applications, and pharmacological relevance.

Structural and Functional Group Variations

Key Research Findings

Substituent Effects on Bioactivity: The 3-amino group in this compound enhances nucleophilic reactivity, enabling its use in cross-coupling reactions or as a precursor for bioactive heterocycles .

Synthetic Utility: 1-Methoxyisoquinoline-3-carboxylic acid is employed in synthesizing kinase inhibitors, leveraging its methoxy group for hydrophobic interactions with enzyme active sites . Cyclopropylmethoxy derivatives exhibit steric hindrance, which can fine-tune selectivity in protease inhibitors .

Pharmacological and Industrial Relevance

- Cost vs. Application: this compound’s high cost reflects its niche role in high-value syntheses, whereas simpler analogues (e.g., isoquinoline-1-carboxylic acid) are more economical for bulk coordination chemistry .

Biological Activity

3-Aminoisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been associated with various pharmacological effects, such as anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity of isoquinolines allows them to interact with multiple biochemical pathways, making them valuable in drug discovery and development .

The biological activity of this compound is attributed to its ability to modulate several key cellular processes:

- Inhibition of Pro-inflammatory Mediators : Research indicates that isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds structurally related to this compound have shown IC50 values ranging from 20–40 µM for inhibiting these mediators in LPS-treated BV2 microglial cells .

- Anticancer Activity : Some studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain isoquinoline derivatives have been evaluated for their ability to prolong survival in tumor-bearing mice, indicating potential as anticancer agents .

Pharmacological Applications

This compound has been explored for various applications in medicinal chemistry:

- Anticancer Research : The compound has been investigated for its efficacy against different types of cancers. Its structural modifications have been linked to enhanced activity against specific cancer cell lines .

- Anti-inflammatory Agents : As noted earlier, the compound's ability to suppress inflammatory responses makes it a candidate for developing anti-inflammatory medications .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminoisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via one-pot reactions or multi-component reactions, often involving condensation of isoquinoline precursors with reagents like nitriles or amines under controlled pH and temperature. For example, optimized protocols use anhydrous solvents (e.g., DMF) at 60–80°C, achieving yields of 65–80% . Key parameters affecting purity include reaction time (8–12 hours) and post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

| Synthetic Route | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| One-pot synthesis | Isoquinoline + NH₂CH₂COOH, 70°C | 75% | ≥95% |

| Multi-component | Aldehyde + Nitrile + Catalyst | 68% | ≥90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of the amino (-NH₂) and carboxylic acid (-COOH) groups. Key peaks include δ 6.8–7.5 ppm (aromatic protons) and δ 170–175 ppm (carboxylic acid carbon) .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak at m/z 188.186 (C₁₀H₈N₂O₂) .

- FTIR : Absorbance bands at 3300–3500 cm⁻¹ (N-H stretch) and 1680–1720 cm⁻¹ (C=O stretch) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antitumor Activity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 10–100 μM. IC₅₀ values are typically calculated after 48-hour exposure .

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via ELISA .

Advanced Research Questions

Q. How can contradictory data in antitumor activity across studies be systematically addressed?

- Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. Resolve by:

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to rule out isomerization .

- Standardized Assays : Use identical cell lines (ATCC-verified), passage numbers, and serum-free media to minimize variability .

- Dose-Response Curves : Test a broader concentration range (1–200 μM) and calculate Hill slopes to assess cooperative effects .

Q. What computational strategies can predict the biological targets of this compound?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to screen against targets like EGFR or PARP-1. The carboxylic acid group often interacts with catalytic lysine residues .

-

QSAR Modeling : Train models with descriptors like logP and polar surface area to correlate structural features with bioactivity .

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) EGFR 1M17 -8.2 PARP-1 5DS3 -7.9

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?

- Methodological Answer :

- Amino Group Modifications : Replace -NH₂ with methyl or acetyl groups to alter solubility and membrane permeability. Test derivatives in logP assays .

- Carboxylic Acid Bioisosteres : Substitute -COOH with tetrazole or sulfonamide to improve metabolic stability. Assess stability in liver microsomes .

- Heterocyclic Fusion : Introduce fused rings (e.g., pyrazole) at position 3 to enhance π-π stacking with protein targets .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across literature reports?

- Methodological Answer : Solubility discrepancies (e.g., 2–10 mg/mL in water) arise from:

-

pH Dependence : The compound is more soluble in alkaline buffers (pH > 8) due to deprotonation of the carboxylic acid group .

-

Polymorphism : Characterize crystalline forms via DSC/XRD to identify hydrates or solvates affecting solubility .

Solvent Solubility (mg/mL) pH Water 2.1 7.4 Phosphate Buffer 8.5 8.5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.